Glabrol
Description
Overview of Glabrol (B1244116) as a Bioactive Natural Product
This compound is recognized as a bioactive natural product, meaning it is a compound produced by living organisms that exhibits biological activity. medchemexpress.comontosight.ai Its presence in licorice roots, a plant with a long history of use in traditional medicine, has driven research into its potential therapeutic properties. medchemexpress.comresearchgate.netnih.govjst.go.jp As an isoprenyl flavonoid, this compound is part of a large group of natural products known for their varied pharmacological effects. medchemexpress.comontosight.airesearchgate.net
Research Significance in Phytochemistry and Medicinal Chemistry
The research significance of this compound in phytochemistry lies in its isolation and characterization from natural sources like Glycyrrhiza species. medchemexpress.comresearchgate.netcaymanchem.comrsc.org Studies in phytochemistry aim to identify and understand the chemical compounds produced by plants. This compound's unique structure and biological activities make it a valuable subject in this field. In medicinal chemistry, this compound is significant as a potential lead compound for the development of new therapeutic agents. nih.govfrontiersin.org Its observed biological activities, such as enzyme inhibition and antimicrobial effects, highlight its relevance in the search for new drugs. medchemexpress.comcaymanchem.combiomol.comfrontiersin.orgcaymanchem.comchemfaces.comnih.gov
Scope of Current Academic Inquiry
Current academic inquiry into this compound spans various areas, including the detailed investigation of its biological activities, its mechanisms of action, and potential applications. Researchers are exploring its effects on various enzymes, such as acyl-coenzyme A: cholesterol acyltransferase (ACAT), diacylglycerol acyltransferase (DGAT), protein tyrosine phosphatase 1B (PTP1B), and neuraminidase (NA). medchemexpress.comcaymanchem.combiomol.comcaymanchem.comnih.govnih.gov Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and its potential role in disrupting bacterial membranes are also subjects of ongoing research. biomol.comfrontiersin.orgcaymanchem.comuobabylon.edu.iqresearchgate.net Furthermore, studies are investigating its interactions with receptors like the benzodiazepine (B76468) receptor and its potential effects on the central nervous system. biomol.comcaymanchem.comchemfaces.com Research also includes efforts to understand its pharmacokinetics and potential toxicities, as well as structure-activity relationship studies to potentially develop analogs with improved properties. ontosight.airesearchgate.net
Here are some detailed research findings related to this compound:
Enzyme Inhibition:
| Enzyme | IC₅₀ Value (µM) | Source |
| Acyl-coenzyme A: cholesterol acyltransferase (ACAT) (rat liver microsomal) | 24.6 | Licorice roots |
| Acyl-coenzyme A: cholesterol acyltransferase (ACAT) (HepG2 cells) | 26.0 | Licorice roots |
| Diacylglycerol acyltransferase (DGAT) (rat liver microsomal) | 8.0 | Licorice roots |
| Protein tyrosine phosphatase 1B (PTP1B) | 0.31 - 0.97 | Glycyrrhiza inflata |
| Neuraminidase (NA) (oseltamivir-sensitive H1N1) | 0.51 | G. glabra |
| Neuraminidase (NA) (oseltamivir-resistant H1N1) | 14.1 | G. glabra |
| CYP1B1 (live cell assay) | 15 | Glycyrrhiza hydroalcoholic extract |
Cytotoxicity against Cancer Cell Lines:
| Cancer Cell Line | IC₅₀ Value (µM) |
| MCF-7 (breast) | 7.62 |
| SW480 (colon) | 5.15 |
| HepG2 (liver) | 2.83 |
Antibacterial Activity:
| Bacterial Strain | MIC₅₀ Value (µg/ml) |
| Methicillin-resistant S. aureus (MRSA) | 2 |
Receptor Binding:
| Receptor | Kᵢ Value (µM) |
| Benzodiazepine receptor | 1.63 |
These findings illustrate the diverse biological activities of this compound that are currently being investigated in academic settings. medchemexpress.comresearchgate.netcaymanchem.combiomol.comfrontiersin.orgcaymanchem.comchemfaces.comnih.govnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-13-18(8-11-21(17)26)24-14-23(28)20-10-12-22(27)19(25(20)29-24)9-6-16(3)4/h5-6,8,10-13,24,26-27H,7,9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFAXDWQDQQKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975274 | |
| Record name | 7-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-4',7-Dihydroxy-3',8-diprenylflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59870-65-4 | |
| Record name | 7-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4',7-Dihydroxy-3',8-diprenylflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
| Record name | (S)-4',7-Dihydroxy-3',8-diprenylflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Phytochemical Context of Glabrol
Identification in Botanical Sources
Glabrol (B1244116) has been identified in several botanical sources, with a notable presence in species belonging to the Glycyrrhiza genus nih.gov.
Species within the Glycyrrhiza genus, commonly known as licorice, are recognized as primary sources of this compound nih.govmedchemexpress.com. Specifically, Glycyrrhiza glabra L. is frequently cited as a source from which this compound has been isolated, particularly from its roots researchgate.netijabbr.comresearchgate.netnih.gov. Other Glycyrrhiza species, such as Glycyrrhiza uralensis Fisch. and Glycyrrhiza inflata Batal., also contain this compound and other related phytochemicals acs.orgcaymanchem.com. The roots and rhizomes of Glycyrrhiza species are particularly rich in these bioactive components researchgate.net.
The phytochemical profiles of Glycyrrhiza species are complex and include a wide range of compounds such as triterpene saponins (B1172615) (like glycyrrhizin), flavonoids, isoflavonoids, chalcones, coumarins, and stilbenoids researchgate.netresearchgate.netnih.gov. This compound is one of the notable flavonoids found in these plants researchgate.netresearchgate.netusamvcluj.ro.
Comparative studies of different Glycyrrhiza species highlight variations in their phytochemical composition. For instance, G. glabra is known to contain compounds like glabridin (B1671572) and this compound in considerable concentrations acs.org. Other species like G. uralensis contain different marker compounds such as glycycoumarin (B191358) and licoflavonol, while G. inflata is characterized by licochalcones A-E acs.org.
The presence and concentration of phytochemicals, including this compound, in Glycyrrhiza species can be influenced by various factors such as the specific species, geographical origin, environmental conditions, and extraction methods mdpi.comresearchgate.netscilit.com. For example, a comparative study of G. glabra and Piper longum showed that G. glabra aqueous extract had higher amounts of phytochemicals, including flavonoids, compared to Piper longum ijdrt.com.
While Glycyrrhiza species are primary sources, this compound has also been reported in other organisms, including Euchresta horsfieldii and Euchresta formosana nih.gov.
Glycyrrhiza Species as Primary Sources
Classification as a Flavonoid Isoprenyl Phenolic Compound
This compound is classified as a flavonoid, specifically a flavanone (B1672756) nih.govcaymanchem.com. Flavonoids are a large class of plant secondary metabolites characterized by a phenyl benzopyran skeleton consisting of two phenyl rings (A and B) linked by a heterocyclic pyran ring (ring C) sci-hub.se. Flavanones are a subgroup of flavonoids where the C ring is saturated and contains a ketone group sci-hub.se.
Beyond being a flavanone, this compound is further characterized as an isoprenyl phenolic compound medchemexpress.comresearchgate.netnih.govcaymanchem.comijdrt.com. This classification is due to the presence of isoprenyl (specifically, 3-methyl-2-butenyl) groups attached to the phenolic structure ontosight.ainist.govcaymanchem.com. The addition of isoprenyl groups to flavonoid structures is common in certain plant species, particularly in the Glycyrrhiza genus, and can influence their biological activities and properties ontosight.airesearchgate.net. The chemical structure of this compound includes a benzopyran-4-one core with hydroxyl groups and two prenyl groups ontosight.ainist.govcaymanchem.com.
Compounds with similar structures to this compound, such as other chromones and prenylated phenolics, are known to exhibit various biological activities ontosight.ai. The isoprenyl groups are a key structural feature that distinguishes this compound within the broader class of flavonoids and phenolic compounds found in its natural sources ontosight.ainist.govcaymanchem.com.
Here is a table summarizing the botanical sources mentioned:
| Botanical Source | Scientific Name |
| Licorice roots | Glycyrrhiza species |
| Glycyrrhiza glabra | |
| Glycyrrhiza uralensis | |
| Glycyrrhiza inflata | |
| Euchresta horsfieldii | Euchresta horsfieldii |
| Euchresta formosana | Euchresta formosana |
Biosynthesis and Metabolic Pathways of Glabrol
Elucidation of Biosynthetic Precursors and Intermediates
Studies investigating the biosynthesis of glabrol (B1244116) have aimed to identify the precursor molecules and intermediate compounds involved in its formation. Research, particularly using techniques like isotopic labeling in Glycyrrhiza glabra hairy root cultures, has provided insights into these steps. The core flavonoid structure of this compound is derived from the phenylpropanoid pathway, which provides the C6-C3-C6 backbone characteristic of flavonoids. Key precursors in this pathway include phenylalanine and tyrosine. nih.gov These are metabolized through a series of enzymatic reactions to form chalcones, which are then isomerized into flavanones. nih.govresearchgate.net Liquiritigenin (B1674857) is a known flavanone (B1672756) precursor in Glycyrrhiza species and is considered a likely intermediate in the biosynthesis of various licorice flavonoids, including this compound. nih.govbiorxiv.org
The prenyl moiety, a five-carbon isoprenoid unit, is attached to the flavonoid scaffold through a prenylation reaction. The specific intermediates leading to the formation of the dimethylallyl moiety incorporated into this compound have been investigated. nih.govresearchgate.net
Involvement of Non-Mevalonate Pathway in Isoprenoid Moiety Formation
The biosynthesis of isoprenoids, the building blocks of the prenyl group in this compound, can occur through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. researchgate.netwikipedia.orgresearchmap.jpacademie-sciences.fr In higher plants, the MEP pathway is primarily localized in plastids and is responsible for the biosynthesis of hemiterpenes, monoterpenes, diterpenes, carotenoids, and the phytol (B49457) chain of chlorophyll. researchgate.net
Evidence suggests that the biosynthesis of the hemiterpene (dimethylallyl) moiety of this compound in Glycyrrhiza glabra occurs via the non-mevalonate (MEP) pathway. nih.govnih.govuniv-lorraine.fr This was supported by experiments involving the incorporation of labeled glucose into this compound in hairy root cultures of G. glabra, indicating the utilization of precursors characteristic of the MEP pathway, such as glyceraldehyde and pyruvate. nih.gov
Data Table: Isoprenoid Biosynthesis Pathways in Plants
| Pathway | Primary Location in Plant Cells | Key Precursors | Major Products |
| Mevalonate (MVA) | Cytoplasm, Mitochondria | Acetyl-CoA | Sterols, Sesquiterpenes, Ubiquinones |
| Non-Mevalonate (MEP) | Plastids | Glyceraldehyde 3-phosphate, Pyruvate | Hemiterpenes, Monoterpenes, Diterpenes, Carotenoids, Phytol chain of chlorophyll |
Enzymatic Steps and Genetic Determinants in Biosynthetic Pathways
The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific proteins encoded by corresponding genes. The core flavonoid pathway involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaric acid: CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). nih.govbiorxiv.org These enzymes are responsible for converting primary metabolites into the flavonoid scaffold.
The prenylation step, which is crucial for the formation of this compound, is catalyzed by prenyltransferases (PTs). These enzymes attach the isoprenoid moiety, derived from the MEP pathway, to the flavonoid precursor. While prenyltransferases involved in the biosynthesis of other prenylated flavonoids in licorice have been studied, specific prenyltransferases directly responsible for the prenylation pattern observed in this compound are subjects of ongoing research. researchgate.net
Genetic determinants, including structural genes encoding the biosynthetic enzymes and regulatory genes (such as transcription factors), control the expression levels of these enzymes and thus regulate the production of this compound. biorxiv.orgencyclopedia.pub Genome and transcriptome analysis of Glycyrrhiza species have been employed to identify candidate genes involved in flavonoid biosynthesis, including those potentially involved in this compound production. biorxiv.org Studies on glabridin (B1671572) biosynthesis, another prenylated isoflavonoid (B1168493) in Glycyrrhiza, have identified key tailoring enzymes and suggested the complexity of these biosynthetic networks, which likely applies to this compound as well. biorxiv.org
Comparative Analysis with Related Flavonoid Biosynthesis
This compound belongs to the class of prenylated flavonoids, and its biosynthesis shares common initial steps with the biosynthesis of other flavonoids found in Glycyrrhiza species, such as liquiritigenin, isoliquiritigenin (B1662430), and glabridin. nih.govbiorxiv.orgresearchgate.netresearchgate.net The core flavonoid skeleton is formed through the phenylpropanoid pathway. nih.gov
The key difference lies in the later tailoring steps, particularly the prenylation pattern and subsequent modifications that lead to the unique structure of this compound. While glabridin is a prenylated isoflavonoid, formed through the isomerization of a chalcone precursor to an isoflavone (B191592) followed by prenylation and further modifications, this compound is a prenylated flavanone. nih.govbiorxiv.orgencyclopedia.pub This indicates that while the initial precursors might be similar (e.g., liquiritigenin or isoliquiritigenin), different sets of enzymes, particularly isomerases and prenyltransferases with distinct substrate specificities and regioselectivity, are involved in directing the synthesis towards this compound versus other prenylated flavonoids. biorxiv.org Comparative studies of enzyme activities and gene expression profiles in different Glycyrrhiza species or tissues accumulating different flavonoid profiles can help elucidate the specific pathways leading to this compound.
Table: Comparison of this compound and Glabridin Biosynthesis
| Feature | This compound Biosynthesis | Glabridin Biosynthesis |
| Flavonoid Class | Prenylated Flavanone | Prenylated Isoflavonoid |
| Core Structure | Flavanone scaffold | Isoflavonoid scaffold |
| Key Isomerization | Chalcone to Flavanone (e.g., Isoliquiritigenin to Liquiritigenin) | Chalcone to Isoflavone |
| Prenylation | Attachment of prenyl group(s) to flavanone scaffold | Attachment of prenyl group(s) to isoflavonoid scaffold |
| Enzymes Involved | Enzymes of phenylpropanoid pathway, specific isomerases, and prenyltransferases | Enzymes of phenylpropanoid pathway, specific isomerases (isoflavone synthase), prenyltransferases, and other tailoring enzymes |
Advanced Extraction, Isolation, and Purification Methodologies for Glabrol Research
Solvent-Based Extraction Techniques
Solvent extraction is a fundamental step in obtaining compounds from plant materials. The choice of solvent significantly impacts the yield and composition of the extract.
Maceration and Reflux Extraction Protocols
Maceration is a simple extraction method where the plant material is soaked in a solvent at room temperature for a specified period, with occasional shaking or stirring nih.govresearchgate.net. This allows the soluble compounds to diffuse into the solvent. Reflux extraction, on the other hand, involves heating the solvent to its boiling point while condensing the vapor and returning it to the extraction vessel, allowing for continuous extraction at elevated temperatures google.com.
Studies on Glycyrrhiza glabra extracts, which contain glabrol (B1244116), have utilized maceration with solvents such as methanol (B129727) nih.gov. Fractional extraction through maceration has been employed to study the chemical composition of G. glabra extracts nih.gov. Another study on licorice root extraction used maceration with slight modifications for extracting glycyrrhizic acid, another key compound in licorice isciii.es. The process involved mixing the plant material with a solvent mixture (alcohol and water), heating, cooling, and filtering isciii.es.
Reflux extraction has also been applied to Glycyrrhiza glabra residues using various organic solvents, including ethanol (B145695), methanol, acetone (B3395972), ethyl acetate (B1210297), dichloromethane, oxolane, or dioxane google.com. A method for extracting and purifying glabridin (B1671572), another flavonoid in licorice, involved reflux extraction twice with an extraction solvent from Glycyrrhiza glabra residues google.com. Similarly, a study on the antiulcer properties of Glycyrrhiza glabra extract utilized Soxhlet's apparatus with 70% v/v ethanol for extraction, which is a form of continuous reflux extraction nih.gov.
Research comparing maceration and Soxhlet extraction for obtaining licorice root extracts showed that both methods yielded extracts containing similar phytochemical components, including this compound researchgate.netscribd.com. However, the antimicrobial activity of the extract against Streptococcus mutans was found to be significantly better with cold maceration compared to the Soxhlet method in one study researchgate.net.
Soxhlet Extraction Applications
Soxhlet extraction is a continuous solid-liquid extraction technique that provides efficient extraction by repeatedly passing fresh solvent over the plant material. This method is known for achieving high yields of extracts from various plant materials, including medicinal plants nih.gov.
In studies involving Glycyrrhiza glabra, Soxhlet extraction with methanol has been reported to yield a high percentage of the extract (21.31 ± 0.64 wt. %) nih.gov. This method has been used to extract phytochemicals from G. glabra roots using solvents like methanol and acetone core.ac.uk. A study evaluating the antibacterial activity of G. glabra roots against bacterial strains utilized Soxhlet extraction with methanol and acetone core.ac.uk. Another application involved the Soxhlet extraction of G. glabra roots and rhizomes with 70% v/v ethanol to obtain a hydroalcoholic extract nih.gov.
While Soxhlet extraction is effective for obtaining high yields, some studies suggest that certain flavonoids and phenylpropanoids might degrade when exposed to the higher temperatures involved in this method compared to cold maceration researchgate.net.
Advanced Separation Technologies
Following initial extraction, advanced separation technologies are employed to enrich and isolate specific compounds like this compound from the complex crude extract.
Supercritical Fluid Extraction (SFE) Optimization
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. Supercritical carbon dioxide (SCCO2) is commonly used, often modified with co-solvents like ethanol or methanol to enhance the solubility of target compounds researchgate.netscirp.orgwikipedia.org. The properties of the supercritical fluid, including its solvating power, can be manipulated by adjusting temperature and pressure, allowing for selective extraction wikipedia.org.
SFE has been investigated for the extraction of bioactive components from Glycyrrhiza glabra, including glabridin, a flavonoid structurally related to this compound nih.govresearchgate.netcabidigitallibrary.org. Optimization of SFE parameters for extracting glabridin from G. glabra roots has been studied, with parameters such as temperature (40–80 °C), pressure (10–50 MPa), and the concentration of co-solvent (e.g., ethanol or methanol) being investigated nih.govresearchgate.netcabidigitallibrary.org.
Research has shown that using pure SCCO2 yields almost no glabridin, but the addition of co-solvents like methanol or ethanol significantly increases the extraction yield researchgate.net. Increasing the concentration of co-solvents up to about 25% has been found to increase the extraction yield and decrease extraction time researchgate.net. Methanol was reported to be more effective than ethanol as a co-solvent for glabridin extraction with SCCO2, resulting in a 16% improvement in yield researchgate.net. Optimized conditions for glabridin extraction using a preparative SFE system included 40 °C, 30 MPa, and SCCO2 modified with 25% (v/v) ethanol equivalent nih.govcabidigitallibrary.org. While these studies specifically focus on glabridin, the principles and methodologies are relevant to the SFE of other flavonoids like this compound from the same plant matrix.
Adsorptive Bubble Separation Techniques in Natural Product Isolation
Adsorptive bubble separation techniques, such as foam fractionation, are methods used for separating surface-active substances from solutions nih.govijcnap.comdoc-developpement-durable.org. This technique relies on the adsorption of target molecules onto the surface of gas bubbles rising through a liquid, with the enriched compounds collected in the foam formed at the surface nih.govijcnap.comdoc-developpement-durable.orgresearchgate.net. This method is considered an alternative to traditional solvent extraction or SFE, particularly for enriching surface-active compounds nih.govdoc-developpement-durable.org.
Adsorptive bubble separation has found utility in the isolation or concentration of valuable natural products justia.com. It is considered an ecological and economical method for the enrichment and isolation of biomolecules ijcnap.com. The separation occurs due to the adsorption of surfactant molecules onto the bubble surface ijcnap.com. While research specifically detailing the application of adsorptive bubble separation for the isolation of this compound is not extensively documented in the provided context, this technique has been explored for the enrichment of other compounds from Glycyrrhiza glabra roots, such as glycyrrhizic acid ammonium (B1175870) salt nih.govdoc-developpement-durable.org. Studies have investigated parameters affecting adsorptive bubble separation, including concentration, pH, column dimensions, and the use of surface-active agents doc-developpement-durable.org. The potential of this method for the quantitative and effective enrichment of biologically effective compounds, especially at low initial concentrations, has been highlighted nih.gov.
Chromatographic Purification Strategies
Chromatographic techniques are indispensable for the purification of this compound from crude extracts or enriched fractions. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Various chromatographic techniques have been employed in the isolation and purification of compounds from Glycyrrhiza glabra extracts, including those containing this compound. These include column chromatography using stationary phases like silica (B1680970) gel and macroporous adsorbent resins, as well as high-performance liquid chromatography (HPLC), including preparative HPLC tandfonline.comtandfonline.comgoogle.commdpi.com.
In the purification of flavonoids from licorice, including this compound, strategies have involved subjecting ethyl acetate extracts to techniques such as countercurrent distribution and chromatography on different columns like MCI-gel, silica gel, Chromatorex ODS, and YMC Dispo-Pack AT ODS cartridge columns, often coupled with preparative HPLC tandfonline.comtandfonline.com. For instance, this compound has been obtained through purification steps involving chromatography on a YMC cartridge column with a methanol-water gradient, followed by preparative HPLC tandfonline.comtandfonline.com.
A method for the separation and purification of high-purity glabridin from Glycyrrhiza glabra involved extraction with organic reagents, chromatography using polyamide and macroporous adsorbent resin columns, and final separation and purification using high-effective liquid chromatography columns with online HPLC detection for targeted collection google.com. While this method focuses on glabridin, it illustrates the multi-step chromatographic approaches used for purifying individual flavonoids from licorice.
Research on the neuroprotective effects of Glycyrrhiza glabra extract and isolated compounds also details purification strategies. After initial extraction, the total extract was subjected to silica gel column chromatography, and resulting fractions were further purified using techniques like Sephadex chromatography and semi-preparative HPLC with methanol and water gradients to yield various compounds, including this compound mdpi.com.
These chromatographic strategies, often used in combination, are crucial for obtaining high-purity this compound required for detailed research and characterization.
| Compound Name | PubChem CID |
| This compound | 11596309 |
Data Table Example (Illustrative based on search results for related compounds/methods):
While specific quantitative data solely focused on this compound extraction yield across different methods was not consistently available across the search results, the following table provides an illustrative example based on findings for related compounds or general extraction studies from Glycyrrhiza glabra, demonstrating the type of data that would be relevant in this section.
| Extraction Method | Solvent(s) Used | Observed Yield (Example Units) | Notes | Source (Illustrative) |
| Maceration | Methanol | 15% | Lower yield compared to Soxhlet in some cases nih.gov. | Based on nih.gov |
| Reflux Extraction | Ethanol (70% v/v) | Not specified | Used for hydroalcoholic extract nih.gov. | Based on nih.gov |
| Soxhlet Extraction | Methanol | 21.31 ± 0.64 wt. % | High yield reported nih.gov. | nih.gov |
| SFE | SCCO2 + 25% Methanol | Improved yield compared to pure SCCO2 | Optimized for glabridin, relevant to this compound researchgate.net. | Based on researchgate.net |
Multi-Step Column Chromatography Approaches
Multi-step column chromatography is a widely used technique for the isolation and purification of this compound from licorice extracts nih.govnih.gov. Given the complexity of G. glabra roots, obtaining pure this compound often requires a minimum of three to four chromatographic steps nih.gov.
A common approach involves an initial liquid/liquid partition step, followed by multiple stages of silica gel chromatography nih.gov. Various organic solvents are utilized as eluents in silica gel chromatography, with benzene/ether frequently employed as a final eluent nih.gov. Other sorbents like MCI-gel CHP-20P and Chromatorex ODS have also been reported for column chromatography in the purification process of licorice constituents, including this compound tandfonline.com.
Research has demonstrated the application of silica gel column chromatography with increasing concentrations of ethyl acetate in n-hexane for the initial separation of licorice extract components tandfonline.com. Subsequent column chromatography steps using different stationary phases and mobile phases, such as MCI-gel with increasing concentrations of methanol in water, are then employed to further fractionate the extract tandfonline.com. Silica gel column chromatography with gradients of ethyl acetate in n-hexane has also been used in later stages of purification tandfonline.com.
For instance, in one study, after initial chromatography, a fraction was subjected to silica gel column chromatography using a gradient of ethyl acetate in n-hexane (40-100%) tandfonline.com. Another example involved chromatography on a Chromatorex column with increasing concentrations of methanol in water (80-100%) tandfonline.com. These sequential column chromatography steps help to reduce the complexity of the extract and enrich the fraction containing this compound before final purification.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized in the final stages of this compound purification to achieve high purity levels required for research tandfonline.comresearchgate.net. This method allows for the separation of compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase.
Reversed-phase (RP) preparative HPLC is commonly employed for this compound purification tandfonline.comtandfonline.com. This technique typically uses a non-polar stationary phase (such as C18) and a polar mobile phase, often consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like acetic acid tandfonline.comresearchgate.nettandfonline.com.
Studies have reported using RP preparative HPLC with YMC ODS or YMC Pro C18 columns tandfonline.comtandfonline.com. Mobile phases have included combinations of water, acetonitrile, and acetic acid (e.g., 70:30:1 to 50:50:1) or water, methanol, and acetic acid (e.g., 60:40:1) tandfonline.comtandfonline.com. Flow rates around 2.0 mL/min have been used tandfonline.comtandfonline.com.
Normal-phase (NP) preparative HPLC has also been applied, utilizing a polar stationary phase (like silica) and a non-polar mobile phase, such as n-hexane-ethyl acetate tandfonline.com. One study mentioned using NP preparative HPLC on a YMC-Pack SIL column with n-hexane-ethyl acetate (9:1) as the mobile phase at a flow rate of 3.0 mL/min tandfonline.com.
Preparative HPLC is often used after initial column chromatography steps to isolate this compound from enriched fractions. For example, a methanol eluate from a previous column chromatography step was purified by RP preparative HPLC to obtain this compound tandfonline.comtandfonline.com. In one instance, 22.5 mg of a 72% methanol eluate from a YMC cartridge column was purified by RP preparative HPLC, yielding 5.2 mg of this compound tandfonline.comtandfonline.com. Another study utilized preparative HPLC to obtain glabridin (a related compound) from an ethyl acetate extract of licorice roots after solid phase extraction researchgate.net.
The choice between RP and NP preparative HPLC, as well as the specific stationary phase, mobile phase composition, and flow rate, depends on the properties of the extract and the desired purity of the final this compound product. These preparative HPLC methods are essential for obtaining highly purified this compound for detailed research investigations.
Synthetic Strategies and Structural Modification for Research Applications
Total Synthesis Approaches for Glabrol (B1244116)
The total synthesis of this compound, chemically known as 7,4′-dihydroxy-8,3′-di-(C-prenyl) flavanone (B1672756), has been reported researchgate.net. This compound was first isolated and its structure determined in 1976 semanticscholar.org. Chemical synthesis provides a controlled method to obtain this compound, complementing isolation from natural sources ontosight.ai. While specific detailed synthetic routes for this compound itself are not extensively detailed in the immediately available search results, the synthesis of related flavanones and isoflavanoids from licorice, such as glabridin (B1671572), has been accomplished using approaches starting from simpler precursors like resorcinol (B1680541) researchgate.net. These methods often involve key steps such as cyclization reactions and modifications of the flavonoid backbone researchgate.netresearchgate.net. General strategies for flavonoid synthesis often involve the condensation of a 2'-hydroxychalcone (B22705) followed by oxidative cyclization researchgate.net.
Derivatization Strategies for Analog Development
Developing analogs of this compound through derivatization is a key strategy in research to explore SAR and potentially enhance desirable properties for specific applications ontosight.ai. While direct examples of this compound derivatization are not prominently detailed, strategies applied to other licorice flavonoids and chalcones provide insights into potential approaches. These strategies often involve modifications of the hydroxyl groups or the introduction of new functional moieties onto the flavonoid core or its prenyl substituents mdpi.com.
Examples of derivatization strategies applied to related compounds include:
Introduction of nitrogenous basic groups mdpi.com.
Connection of NO donor fragments mdpi.com.
Formation of esterified derivatives mdpi.com.
Complex formation with metal ions mdpi.com.
Substitution or modification of hydroxyl groups at different positions on the A and B rings mdpi.comresearchgate.net.
These approaches aim to alter physicochemical properties such as solubility, lipophilicity, and stability, as well as influence interactions with biological targets mdpi.comresearchgate.net. Research on analogs of other licorice compounds like isoliquiritigenin (B1662430) and liquiritigenin (B1674857) has demonstrated that modifications can significantly impact their in vitro activities researchgate.net.
Structural Modification Studies of Flavonoid Core
Structural modification studies of the flavonoid core of compounds like this compound are conducted to understand the impact of specific structural features on biological activity and to design improved research probes or potential therapeutic leads ontosight.aimdpi.com. This compound belongs to the dihydroflavonoid class found in licorice mdpi.com. Research on the structural modification of licorice compounds for various activities, such as antitumor effects, has explored alterations to the A, B, and C rings of the flavonoid structure mdpi.com.
Studies on related flavonoids have shown that the position and nature of substituents, particularly hydroxyl and prenyl groups, play a significant role in their biological properties mdpi.com. For instance, modifications to the hydroxyl groups on the A and B rings of other flavonoids have been shown to influence antitumor activity and lipophilicity mdpi.com. While research specifically on the structural modification of dihydroflavonoids like this compound for certain activities may be limited compared to other flavonoid classes in licorice, the general principles of flavonoid structural modification, including alterations to the degree of hydroxylation, prenylation patterns, and the core heterocyclic system, are applicable mdpi.com.
Prodrug Design for Research Enhancement
Prodrug design is a strategy employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a compound for enhanced research or therapeutic applications fiveable.meijpsonline.comresearchgate.net. A prodrug is an inactive or less active precursor that undergoes enzymatic or chemical transformation in vivo to release the active parent drug fiveable.meijpsonline.com. While specific information on this compound prodrugs is not available in the provided search results, the principles of prodrug design could potentially be applied to this compound to address potential limitations for research purposes, such as poor solubility or targeted delivery fiveable.meijpsonline.com.
General strategies in prodrug design include:
Masking polar groups (like hydroxyls) to improve membrane permeability and absorption fiveable.meijpsonline.com.
Adding soluble moieties (like phosphate (B84403) esters) to enhance water solubility for intravenous administration fiveable.meijpsonline.com.
Creating mutual prodrugs where two active compounds are linked researchgate.netipinnovative.com.
Designing bioprecursors that are metabolically activated ijpsonline.comresearchgate.net.
Applying prodrug strategies to this compound could potentially enhance its delivery to specific research targets, improve its stability in biological media, or modulate its pharmacokinetic profile, thereby facilitating more effective in vitro and in vivo research studies.
Mechanistic Investigations of Glabrol S Biological Activities: in Vitro and Preclinical in Vivo Studies
Anti-Microbial Mechanism of Action
Glabrol (B1244116) exhibits significant antibacterial activity, particularly against problematic pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action primarily involves targeting the bacterial membrane. frontiersin.orgresearchgate.netnih.gov
Direct Bactericidal Effects and Resistance Development Profiles
Studies have shown that this compound displays rapid bactericidal activity against both MRSA and Methicillin-Sensitive Staphylococcus aureus (MSSA) in vitro. frontiersin.orgresearchgate.netnih.gov Time-kill experiments have indicated that this compound can effectively reduce viable bacterial cell counts within a few hours. nih.gov Furthermore, in vitro studies suggest that this compound is associated with low levels of resistance development. frontiersin.orgresearchgate.netnih.gov
Membrane Permeability Disruption and Proton Motive Force Dissipation
A key mechanism by which this compound exerts its antibacterial effect is by disrupting bacterial membrane permeability and dissipating the proton motive force (PMF). frontiersin.orgresearchgate.netnih.govnih.gov The PMF is essential for bacterial energy production and nutrient transport. mdpi.com this compound rapidly increases bacterial membrane permeability, as shown by increased uptake of dyes like propidium (B1200493) iodide (PI), and dissipates the PMF, leading to interference with cellular ATP levels. frontiersin.orgnih.gov This disruption of membrane integrity and function contributes significantly to bacterial cell death. mdpi.com Confocal microscopy assays have visually demonstrated the disruption of the S. aureus membrane upon exposure to this compound. frontiersin.org
Molecular Interactions with Bacterial Membrane Components (e.g., Phosphatidylglycerol, Cardiolipin)
Research indicates that this compound interacts with key components of the bacterial membrane, specifically anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CAL). frontiersin.orgresearchgate.netnih.govresearchgate.net These interactions are crucial for its membrane-disrupting activity. Studies using molecular docking have shown that this compound can bind to PG and CAL through the formation of hydrogen bonds. frontiersin.orgresearchgate.netnih.govresearchgate.net The interaction energies calculated through molecular docking further support the binding affinity of this compound to these phospholipids. frontiersin.org Peptidoglycan has also been found to inhibit the antibacterial activity of this compound, suggesting interactions with cell wall components may also play a role. frontiersin.orgresearchgate.netnih.govresearchgate.net
Synergistic Effects with Established Anti-Microbial Agents
This compound has shown potential for synergistic effects when combined with established anti-microbial agents. For instance, a synergistic effect between this compound and streptomycin (B1217042) against intracellular bacteria has been observed. nih.gov This combination targets bacterial inner membrane phospholipids and disrupts various essential bacterial processes, including arginine biosynthesis, inhibition of cell wall proteins and biofilm formation genes, and promotion of ROS production, ultimately leading to membrane and wall damage. nih.gov Another study indicated that this compound showed synergistic antibacterial activity with colistin (B93849), particularly against multidrug-resistant Gram-negative bacteria, by promoting membrane disruption. researchgate.netnih.gov The proposed mechanism involves colistin increasing outer membrane permeability, which facilitates this compound's adhesion to the inner membrane, disrupting bacterial metabolism. nih.gov Combining this compound with antibiotics may allow for lower antibiotic dosages, potentially reducing the risk of resistance development and helping to overcome drug resistance by targeting multiple bacterial pathways. mdpi.com
In Vitro and Preclinical In Vivo Models for Anti-MRSA Activity
The anti-MRSA activity of this compound has been evaluated in both in vitro and preclinical in vivo models. frontiersin.orgresearchgate.netnih.govresearchgate.net In vitro studies have demonstrated its effectiveness against various MRSA strains, including rapid killing ability. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net Preclinical in vivo models have also been utilized to assess this compound's efficacy against MRSA infections. frontiersin.orgresearchgate.netnih.govresearchgate.net For example, this compound has shown antibacterial activity against MRSA in in vivo models. frontiersin.orgresearchgate.netnih.gov Furthermore, studies exploring synergistic combinations, such as this compound with streptomycin, have utilized in vivo models to demonstrate enhanced bioactivity in clearing intracellular bacteria compared to the agents alone. nih.gov
Here is a summary of some in vitro anti-MRSA activity data for this compound and other compounds:
| Compound | MIC (µg/mL) Against MRSA T144 researchgate.net | MBC (µg/mL) Against MRSA T144 researchgate.net |
| This compound | 8 | 16 |
| Licochalcone A | 4 | 8 |
| Licochalcone C | 16 | 32 |
| Licochalcone E | 8 | 16 |
| Vancomycin | 2 | 4 |
| Daptomycin | 1 | 2 |
Note: This table presents data from a specific study researchgate.net and MIC/MBC values may vary depending on the bacterial strain and experimental conditions.
Lipid Metabolism Regulation Mechanisms
This compound has also been investigated for its potential role in regulating lipid metabolism. Studies have indicated that this compound can influence enzymes involved in lipid synthesis and metabolism. caymanchem.com Specifically, this compound has been shown to inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). caymanchem.com ACAT is involved in cholesterol esterification, while DGAT is a key enzyme in triglyceride synthesis. caymanchem.com The inhibition of these enzymes by this compound suggests a mechanism by which it could influence cholesterol and triglyceride levels, potentially impacting lipid metabolism pathways. caymanchem.com While the precise mechanisms are still under investigation, these findings highlight this compound's potential in modulating lipid metabolic processes.
Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition
This compound has been identified as an inhibitor of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) researchgate.netmedchemexpress.comnih.govglpbio.comglpbio.comcaymanchem.commedchemexpress.comxcessbio.commedchemexpress.com. ACAT is an enzyme that catalyzes the esterification of free cholesterol, playing a crucial role in cholesterol homeostasis, lipoprotein production, and the accumulation of cholesteryl esters in atheroma researchgate.netnih.govmdpi.com. Inhibition of ACAT is considered a potential therapeutic strategy for hypercholesterolemia and atherosclerosis researchgate.netnih.gov.
Inhibition Kinetics and Isozyme Specificity (ACAT-1, ACAT-2)
Studies have shown that this compound exhibits a non-competitive type of inhibition against ACAT researchgate.netnih.govglpbio.comglpbio.commedchemexpress.comxcessbio.commedchemexpress.com. In vitro studies using rat liver microsomes demonstrated that this compound inhibits ACAT activity with an IC50 value of 24.6 μM medchemexpress.comnih.govglpbio.comglpbio.comcaymanchem.commedchemexpress.comxcessbio.commedchemexpress.com.
While ACAT exists in two main isoforms, ACAT-1 and ACAT-2, the available research primarily reports on this compound's inhibition of general "ACAT activity" in rat liver microsomes and its effect on cholesteryl ester formation in HepG2 cells, without specifically detailing its differential inhibition kinetics or potency against isolated ACAT-1 or ACAT-2 isozymes researchgate.netnih.govglpbio.comglpbio.comcaymanchem.commedchemexpress.comxcessbio.commedchemexpress.com. Some ACAT inhibitors are known to be dual inhibitors of both ACAT1 and ACAT2 medchemexpress.commedchemexpress.com, and other flavonoids have shown inhibition of both isoforms mdpi.com, but direct evidence for this compound's specificity towards ACAT-1 or ACAT-2 was not found in the examined literature.
Reduction of Cholesteryl Ester Formation in Cellular Models
Consistent with its inhibitory effect on ACAT enzyme activity, this compound has been shown to decrease cholesteryl ester formation in cellular models. In human HepG2 cells, this compound reduced cholesteryl ester formation with an IC50 value of 26.0 μM researchgate.netnih.govglpbio.comglpbio.comxcessbio.com. This finding supports the potential of this compound to modulate intracellular cholesterol esterification in liver cells.
Here is a summary of ACAT inhibition data:
| Target | Assay Type | IC50 (μM) | Inhibition Type | Reference |
| Rat liver microsomal ACAT activity | Enzyme assay | 24.6 | Non-competitive | medchemexpress.comnih.govglpbio.comglpbio.comcaymanchem.commedchemexpress.comxcessbio.commedchemexpress.com |
| Cholesteryl ester formation in HepG2 cells | Cellular model | 26.0 | Not specified | researchgate.netnih.govglpbio.comglpbio.comxcessbio.com |
Diacylglycerol Acyltransferase (DGAT) Inhibition
This compound also demonstrates inhibitory activity against Diacylglycerol Acyltransferase (DGAT) caymanchem.comchemfaces.comnih.govbiocrick.comscbt.com. DGAT is a key enzyme in the synthesis of triglycerides, catalyzing the final step in this pathway nih.govscbt.com. Inhibition of DGAT has been explored as a potential therapeutic approach for conditions associated with excessive triglyceride accumulation, such as obesity and type 2 diabetes chemfaces.comnih.govbiocrick.com.
Non-Competitive Inhibition Kinetics
Research indicates that this compound exhibits a noncompetitive type of inhibition against DGAT chemfaces.comnih.govbiocrick.com. In vitro studies using rat liver microsomes showed that this compound inhibited DGAT activity with an IC50 value of 8.0 μM caymanchem.comchemfaces.comnih.govbiocrick.com.
Modulation of Triglyceride Synthesis Pathways
By inhibiting DGAT, this compound can modulate triglyceride synthesis pathways chemfaces.comnih.govbiocrick.com. DGAT inhibitors influence the rate of triglyceride formation and can potentially alter lipid droplet morphology and cellular energy homeostasis scbt.com. The inhibitory effect of this compound on DGAT suggests its potential to impact cellular lipid metabolism and triglyceride accumulation chemfaces.comnih.govbiocrick.com.
Here is a summary of DGAT inhibition data:
| Target | Assay Type | IC50 (μM) | Inhibition Type | Reference |
| Rat liver microsomal DGAT activity | Enzyme assay | 8.0 | Non-competitive | caymanchem.comchemfaces.comnih.govbiocrick.com |
Enzyme and Receptor Modulation
Beyond its effects on ACAT and DGAT, this compound has been reported to modulate the activity of various other enzymes and receptors. It functions as a positive allosteric modulator of GABAA-benzodiazepine (BZD) receptors caymanchem.comchemfaces.combiocrick.comresearchgate.netmdpi.comnih.gov. Studies have shown that this compound inhibits the binding of [3H]-flumazenil, a known GABAA-BZD receptor ligand, with a binding affinity (Ki) of 1.63 μM caymanchem.combiocrick.comresearchgate.netmdpi.comnih.gov. This interaction with GABAA-BZD receptors is suggested to be involved in some of its observed biological effects chemfaces.comresearchgate.netnih.gov.
This compound has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in regulating insulin (B600854) signaling, with an IC50 value of 0.31 μM caymanchem.comchemfaces.com. Furthermore, it has shown inhibitory activity against Cytochrome P450 1B1 (CYP1B1) in a live cell assay, with an IC50 of 15 μM chemfaces.combiocrick.comfrontiersin.org. This compound has also been reported to inhibit neuraminidase activity in certain influenza strains caymanchem.com. In silico studies have indicated a notable binding affinity of this compound to the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) worldscientific.com, and it may also modulate Pregnane X Receptor (PXR) activity acs.org.
Here is a summary of other enzyme and receptor modulation data:
| Target | Assay Type | Value | Note | Reference |
| GABAA-BZD receptor | Binding assay (Ki) | 1.63 μM | Inhibition of [3H]-flumazenil binding | caymanchem.combiocrick.comresearchgate.netmdpi.comnih.gov |
| PTP1B | Enzyme assay | IC50 = 0.31 μM | Inhibitor | caymanchem.comchemfaces.com |
| CYP1B1 | Live cell assay | IC50 = 15 μM | Inhibitor | chemfaces.combiocrick.comfrontiersin.org |
| Neuraminidase | Enzyme assay | IC50 values (strain-dependent) | Inhibitor | caymanchem.com |
| PPARG | In silico study | Binding affinity | Potential modulator | worldscientific.com |
| PXR | In silico study | Modulation indicated | Potential modulator | acs.org |
Structure Activity Relationship Sar Investigations of Glabrol and Its Analogs
Identification of Key Pharmacophores for Biological Activity
Pharmacophores represent the essential features of a molecule that are necessary for its biological activity, including specific functional groups and their spatial arrangement. In the context of Glabrol (B1244116) and related isoflavonoids like Glabridin (B1671572), SAR studies have begun to identify these critical elements. For Glabridin, a putative pharmacophore includes the stereogenic center at carbon 3 and the B-ring website-files.com. The presence of free hydroxyl groups at the 2' and 4' positions of the B-ring has been shown to be essential for Glabridin's antioxidant effects, particularly in preventing LDL oxidation through the inhibition of PKC website-files.com. This B-ring is also implicated in binding to estrogen receptors (ERs) website-files.com. For this compound, specifically, pharmacophore docking studies suggest that its isoprenyl groups play a key role in binding to GABA(A)-BZD receptors, contributing to its sedative effects researchgate.net. SAR studies on (iso)flavonoid derivatives have generally aimed to identify important pharmacophore characters related to their antibacterial activity mdpi.com. Furthermore, investigations into flavone (B191248) derivatives binding to the benzodiazepine (B76468) site of the GABAA receptor have indicated that a 2'-hydroxy substitution can significantly increase binding affinity acs.org.
Influence of Functional Groups (e.g., Hydroxy, Prenyl) on Activity Profiles
The functional groups attached to the core flavonoid or benzopyran-4-one skeleton of this compound and its analogs significantly impact their biological activities. The presence of hydroxy and prenyl (methyl-2-butenyl) groups on the benzopyran ring system of this compound is associated with its potential biological activities ontosight.ai. For Glabridin, the free hydroxyl groups at the 2' and 4' positions of the B-ring are critical for its antioxidant activity and interaction with estrogen receptors website-files.com.
Prenylation, the addition of prenyl or related isoprenoid groups, is a common modification in flavonoids from plants like licorice and has a pivotal contribution to enhancing the antibacterial activity of these compounds researchgate.net. Increasing the number of prenyl groups can enhance antibacterial effectiveness, while modifications to the prenyl group may reduce this activity researchgate.net. Prenylation generally increases the lipophilicity of flavonoids, which can lead to enhanced affinity for cell membranes and potentially increased biological activity mdpi.comresearchgate.net. Di-prenylated flavonoids, such as this compound, and mono-prenylated compounds like 4'-O-methyl glabridin, have demonstrated high activity against Staphylococcus aureus, including MRSA strains mdpi.com. The isoprenyl groups of this compound are specifically suggested to be key for its binding to GABA(A)-BZD receptors and its observed sedative effects researchgate.net. The presence of hydroxyl groups is also noted as important for activity researchgate.net.
Computational Modeling and SAR Analysis
Computational modeling techniques are increasingly employed in SAR investigations to gain deeper insights into the interaction of compounds with biological targets and to predict the activity of novel analogs. SAR studies could involve computational modeling to understand how structural modifications affect the biological properties of this compound and potentially lead to the development of analogs with improved profiles ontosight.ai. Molecular docking studies have been utilized to examine the interaction of compounds like Glabrene with target proteins such as the human epidermal growth factor receptor kinase (Her2) semanticscholar.org. These studies involve generating 3D structures of ligands and receptors, optimizing their geometry, and calculating binding energies using specialized software semanticscholar.org. Pharmacophore docking studies, as performed with this compound, can confirm the importance of specific functional groups, like the isoprenyl groups, in receptor binding researchgate.net. Quantitative Structure-Activity Relationship (QSAR) studies, which build mathematical models correlating structural features with biological activity, also contribute to SAR analysis mdpi.com. Techniques such as decision tree algorithms have been used in QSAR to identify structural fragments or properties associated with different levels of activity mdpi.com. Ligand-centric, shape-based virtual screening methods, which align molecules based on shape and chemical similarity, are another computational approach that can be used in the search for new inhibitors and can complement structure-based docking and 3D pharmacophore screening mdpi.com.
Advanced Analytical Methodologies for Glabrol Quantification and Characterization in Research
Chromatographic Techniques
Chromatographic techniques are widely employed for the separation and initial identification of glabrol (B1244116) from complex mixtures. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, PDA, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other flavonoids in licorice extracts. HPLC offers high resolution and can be coupled with various detectors to enhance selectivity and sensitivity.
UV and Photodiode Array (PDA) Detection: UV and PDA detectors are commonly used for the analysis of this compound due to its chromophoric properties. These detectors measure the absorption of UV-Vis light by the analyte as it elutes from the column. PDA detectors provide full UV-Vis spectra, which can aid in peak identification and purity assessment. HPLC with PDA detection has been used for the qualitative identification of compounds, including this compound, in G. glabra extracts by comparing their UV spectra and retention times with those of standards. rasayanjournal.co.in A comprehensive analytical approach for quality control of G. glabra extract utilized HPLC-PDA/ESI-MSn for qualitative identification of numerous peaks, including this compound. rasayanjournal.co.in HPLC with UV detection at 280 nm has been employed for the quantitative determination of flavonoids in licorice. researchgate.net
Fluorescence Detection: While less commonly reported specifically for this compound, fluorescence detection offers high sensitivity for compounds that naturally fluoresce or can be derivatized to become fluorescent. This technique is particularly useful for trace analysis. HPLC with fluorescence detection has been used for the analysis of other compounds, demonstrating its potential for sensitive detection of suitable analytes. ub.edubrieflands.com
Electrochemical Detection: Electrochemical detectors measure the current produced by the oxidation or reduction of analytes. This detection method can provide high sensitivity and selectivity for electroactive compounds. Although not extensively documented for this compound itself in the provided context, electrochemical detection is a valuable tool in HPLC for analyzing various compounds. sci-hub.seresearchgate.netnih.gov
HPLC is frequently used for both analytical and preparative purposes in this compound research. Reversed-phase preparative HPLC has been utilized to purify this compound from licorice extracts. tandfonline.comtandfonline.com Analytical HPLC methods have been developed and validated for the quantification of various compounds in licorice, and these methods can be adapted for this compound analysis. juniperpublishers.com
Ultra-Performance Convergence Chromatography (UPC2) for Rapid Analysis
Ultra-Performance Convergence Chromatography (UPC2), also known as Supercritical Fluid Chromatography (SFC), is an alternative chromatographic technique that utilizes supercritical carbon dioxide as the primary mobile phase. UPC2 offers advantages such as faster analysis times and reduced organic solvent consumption compared to traditional HPLC. scielo.brscielo.br
UPC2 coupled with PDA detection has been developed for the rapid quantitative analysis of flavonoids in licorice. scielo.brscielo.brscielo.br While this compound was not explicitly listed among the six flavonoids quantified in one study, the method's applicability to other licorice flavonoids suggests its potential for this compound analysis. scielo.brscielo.brscielo.br UPC2 is recognized as a complementary technique to reversed-phase HPLC, offering different selectivity. scielo.brscielo.br
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound is a relatively large flavonoid, GC, often coupled with Mass Spectrometry (GC-MS), has been used in the analysis of licorice extracts, identifying numerous compounds including this compound. biointerfaceresearch.comresearchgate.netresearchgate.netacs.org
GC-MS analysis of G. glabra ethyl acetate (B1210297) extract identified this compound as one of the phytoconstituents. biointerfaceresearch.comresearchgate.net The GC-MS method involved specific column oven temperature, injection temperature, and flow parameters to achieve separation and detection. biointerfaceresearch.com
Mass Spectrometry (MS) and Hyphenated Techniques
Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns, which are invaluable for the identification and structural characterization of this compound. When coupled with chromatographic techniques, MS becomes a powerful tool for analyzing complex samples.
LC-MS/MS and GC-MS/MS for Identification and Quantification
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for the identification and quantification of this compound in research. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.
LC-MS/MS: LC-MS, particularly LC coupled with quadrupole time-of-flight mass spectrometry (LC-QToF-MS) or tandem mass spectrometry (LC-MS/MS), is an excellent method for identifying co-existing constituents in plant extracts. tandfonline.comresearchgate.net LC-MS/MS allows for the identification and tentative identification of numerous compounds, including flavonoids like this compound, based on their accurate mass and fragmentation patterns. tandfonline.comresearchgate.netresearchgate.netmdpi.com High-resolution electrospray ionization mass spectrometry (HR-ESIMS) has been used to obtain mass spectral data for this compound, providing accurate mass measurements that aid in confirming its elemental composition. tandfonline.com LC-ESI/MS and LC-ESI/MS/MS have been applied for the full characterization of phenolics, including this compound, in licorice root extracts. researchgate.net
GC-MS/MS: GC-MS/MS offers enhanced sensitivity and selectivity compared to GC-MS for the analysis of certain compounds. While GC-MS has been used to identify this compound, GC-MS/MS can be employed for more targeted and sensitive quantification. GC-MS/MS has been demonstrated to be a more sensitive method than GC-MS for the analysis of other compounds. mdpi.com
LC-MS and GC-MS techniques are essential for comprehensive metabolic profiling and fingerprinting of licorice species, allowing for the differentiation of species based on their chemical composition, including the presence and levels of compounds like this compound. tandfonline.comresearchgate.net
Electro Spray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in LC-MS for the analysis of this compound and other flavonoids.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and less volatile compounds like flavonoids. It typically produces protonated or deprotonated molecules ([M+H]+ or [M-H]-). HR-ESIMS has been used to obtain mass spectra for this compound, yielding a deprotonated molecular ion peak at m/z 391.1910 [M–H]-. tandfonline.com LC-ESI/MS has been applied for the characterization of phenolics in licorice. researchgate.net ESI-MS in negative ion mode has been used to detect deprotonated precursor ions of flavonoids. acs.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique often used for less polar and more volatile compounds than those typically analyzed by ESI. It can be complementary to ESI. APCI-MS has been used for the quantification of prenylflavonoids. mdpi.com LC-MS systems can be equipped with dual ESI and APCI sources, allowing for the analysis of a wider range of compounds in a single run. tandfonline.com
Both ESI and APCI methodologies, in conjunction with LC-MS/MS, provide valuable information for the identification and structural elucidation of this compound by generating characteristic fragment ions. researchgate.netresearchgate.netresearchgate.net
Immunoassay Methods (e.g., ELISA, TR-FIA) for Specific Detection
Immunoassay methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Time-Resolved Fluoroimmunoassay (TR-FIA), are analytical techniques that leverage the highly specific binding interaction between antigens and antibodies for the detection and quantification of target analytes nih.gov. These methods are known for their high specificity and sensitivity, enabling the detection of analytes at low concentrations nih.gov. While the search results discuss the application and validation of immunoassays like ELISA and TR-FIA for other compounds, particularly in clinical contexts nih.govnih.gov, there is no specific information found within the search results detailing the direct application of ELISA or TR-FIA specifically for the detection or quantification of this compound in research matrices. Immunoassays are generally highly specific due to the nature of antibody-antigen binding nih.gov.
Method Validation for Research Applications
Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose researchgate.net. This involves assessing various performance parameters to ensure the quality and accuracy of the results obtained researchgate.net. Validation of analytical methods for compounds like this compound, often found in complex matrices such as plant extracts, is crucial for reliable research findings. Guidelines from bodies like the International Conference on Harmonization (ICH) are commonly followed for method validation juniperpublishers.comscielo.br.
The validation process typically evaluates several key parameters, including selectivity, sensitivity, linearity, and accuracy researchgate.netjuniperpublishers.comelementlabsolutions.com.
Selectivity, Sensitivity, Linearity, and Accuracy Assessment
Selectivity: Selectivity, often used interchangeably with specificity, refers to the ability of an analytical method to uniquely identify and quantify the analyte of interest in the presence of other components that may be present in the sample matrix, such as impurities, degradants, or other matrix components researchgate.netelementlabsolutions.comeuropa.eu. For chromatographic methods, selectivity can be demonstrated by achieving sufficient resolution between the analyte peak (this compound) and other peaks in the chromatogram europa.eu.
Sensitivity: Sensitivity relates to the ability of a method to detect small amounts of the analyte elementlabsolutions.com. While not explicitly defined for this compound in the search results, sensitivity is a general validation parameter for analytical methods researchgate.netelementlabsolutions.com.
Linearity: Linearity assesses the proportional relationship between the analytical signal (e.g., peak area in chromatography) and the concentration or amount of the analyte over a defined range elementlabsolutions.comeuropa.eu. A calibration curve is typically constructed using a series of standards at different concentrations, and linear regression analysis is performed to evaluate the linearity juniperpublishers.comeuropa.eu. A high correlation coefficient (R²) indicates good linearity juniperpublishers.comscielo.br. For Glabridin (B1671572), another flavonoid found in licorice, linearity has been demonstrated with a correlation coefficient of 0.9974 over a concentration range of 0.5-15 µg/mL using HPLC juniperpublishers.com.
Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true or accepted reference value of the analyte concentration researchgate.netelementlabsolutions.comeuropa.eu. Accuracy is often assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovered is determined juniperpublishers.comelementlabsolutions.com. For Glabridin, recovery percentages ranging from 96.8% to 103.4% have been reported in accuracy studies using an HPLC method juniperpublishers.com.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important sensitivity parameters determined during method validation juniperpublishers.comelementlabsolutions.comajrconline.orgsepscience.com.
Limit of Detection (LOD): The LOD is the lowest concentration or amount of analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions sepscience.comdemarcheiso17025.com. It is typically determined based on the signal-to-noise ratio (S/N), often defined as an S/N of 3:1 scielo.brsepscience.com. Another common method is based on the standard deviation of the response and the slope of the calibration curve ajrconline.orgsepscience.com.
Limit of Quantification (LOQ): The LOQ is the lowest concentration or amount of analyte that can be quantified with acceptable accuracy and precision sepscience.comdemarcheiso17025.com. It is generally determined based on an S/N ratio, commonly defined as 10:1 scielo.brsepscience.com, or calculated based on the standard deviation of the response and the slope of the calibration curve ajrconline.orgsepscience.com.
While the search results discuss LOD and LOQ in the context of validating methods for other compounds found in licorice or other matrices mdpi.comjuniperpublishers.comscielo.brajrconline.org, specific LOD and LOQ values for this compound using a validated method were not consistently found across the provided snippets. One source mentions LOD and LOQ being set at S/N = 3 and S/N = 10 respectively for compounds including this compound in a chromatographic context ugr.es. Another study on different flavonoids in licorice reported LODs ranging from 0.12 to 0.49 µg/mL and LOQs ranging from 0.46 to 1.61 µg/mL using a UPC²/PDA method scielo.br.
Chromatographic Fingerprinting for Quality Control and Research
High-Performance Liquid Chromatography (HPLC) is a widely used technique for generating chromatographic fingerprints of licorice extracts researchgate.netrasayanjournal.co.intandfonline.com. The chromatographic fingerprint of a licorice extract can reveal the presence and relative abundance of various flavonoids and other compounds, including this compound rasayanjournal.co.intandfonline.com. By comparing the chromatographic fingerprints of different samples to a reference standard or a set of representative fingerprints, researchers can assess the quality and consistency of the material nih.govrasayanjournal.co.in.
Chromatographic fingerprinting, often coupled with techniques like mass spectrometry (MS), provides a powerful tool for both quality control and research aimed at understanding the complex chemical composition of this compound-containing materials nih.govmdpi.comrasayanjournal.co.in.
Computational and Advanced Research Methodologies in Glabrol Studies
Network Pharmacology Approaches
Network pharmacology is an emerging approach that utilizes systems biology and network analysis to elucidate the complex relationships between drugs, their active compounds, targets, and associated diseases. This method is particularly well-suited for studying traditional medicines and natural products like those found in Glycyrrhiza glabra, which contain multiple bioactive compounds acting on multiple targets ijpsonline.comdovepress.comfrontiersin.org. By analyzing various networks of complex and multilevel interactions, network pharmacology clarifies the synergistic effects and underlying mechanisms of multi-component agents ijpsonline.comdovepress.commdpi.com. This approach can serve as a preliminary screening technique to predict the targets and pathways an extract or compound might act on, potentially reducing the need for extensive preclinical animal studies ijpsonline.com.
Elucidation of Signaling Pathways and Disease Mechanisms
Beyond identifying individual targets, network pharmacology helps to understand how bioactive compounds influence entire signaling pathways and their roles in disease mechanisms ijpsonline.comdovepress.comugm.ac.id. By constructing networks that highlight the interrelation between a compound, its targets, and associated pathways, researchers can gain deeper insights into the molecular mechanisms of action ijpsonline.com. For instance, network pharmacology studies on Glycyrrhiza glabra have revealed that its compounds, including potentially Glabrol (B1244116), may exert therapeutic effects by modulating various signaling pathways related to conditions like metabolic syndrome, neuropathic pain, and skin photoaging ijpsonline.commdpi.comugm.ac.id. Pathway enrichment analysis, often performed using databases like KEGG, helps to identify the most significantly affected pathways frontiersin.orgugm.ac.id.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a larger biomolecule, typically a protein biointerfaceresearch.commdpi.comresearchgate.net. These methods provide a detailed, atomic-level view of the binding process and the stability of the resulting complex researchgate.net.
Ligand-Protein Binding Affinity Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand when it is bound to a receptor and estimates the strength of the binding interaction, often expressed as a binding energy or docking score biointerfaceresearch.commdpi.comresearchgate.net. A lower (more negative) binding energy generally indicates a stronger predicted affinity biointerfaceresearch.comfigshare.com. Studies have utilized molecular docking to assess this compound's binding affinity to various protein targets. For example, this compound has shown notable binding affinity to PPARγ, a key regulator of glucose homeostasis researchgate.net. It has also demonstrated strong binding abilities to the GABA-A receptor, suggesting potential anticonvulsant effects researchgate.net. In another study, this compound exhibited a high binding affinity with the Malassezia globosa LIP1 (SMG1) enzyme, indicating its potential as an anti-dandruff agent biointerfaceresearch.comresearchgate.net.
Molecular dynamics simulations further evaluate the stability of the ligand-protein complex over time, providing insights into the dynamic behavior of the interaction researchgate.netresearchgate.net. These simulations can affirm the stability of complexes like the PPARγ-Glabrol complex, highlighting the importance of interactions such as hydrogen bonds in maintaining stability researchgate.net. Similarly, MD simulations have shown good conformational stability for the GABA-A-Glabrol complex researchgate.net.
Enzyme Active Site Interaction Analysis
Molecular docking allows for the detailed analysis of the interactions between this compound and the amino acid residues within the active site of an enzyme or protein target biointerfaceresearch.comtmrjournals.comnih.gov. This analysis identifies key interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions, that contribute to the binding stability biointerfaceresearch.comfigshare.com. For example, docking studies have examined the interaction modes of this compound with enzymes like topoisomerase I and topoisomerase II, revealing important interactions with residues in their active sites figshare.com. Analysis of this compound's interaction with the Malassezia globosa LIP1 (SMG1) enzyme active site has also been performed to understand its potential antifungal mechanism biointerfaceresearch.comresearchgate.net. Molecular modeling studies have also investigated the selective inhibition of CYP1B1 by this compound, analyzing its interactions within the enzyme's active site chemfaces.com.
Integration of Omics Data (Genomics, Transcriptomics, Metabolomics)
The integration of multi-omics data, including genomics, transcriptomics, and metabolomics, offers a powerful approach to comprehensively study the effects of compounds like this compound. This integrated strategy allows researchers to bridge the gap between genotype and phenotype by assessing the flow of information across different molecular layers. nih.gov While direct studies specifically integrating multi-omics data on this compound are not extensively detailed in the search results, research on related compounds from Glycyrrhiza species, the source of this compound, demonstrates the application and value of these techniques in studying bioactive plant compounds.
For instance, integrated transcriptomic and metabolomic analyses have been employed to understand the accumulation of bioactive constituents, such as flavonoids and triterpenoids (which include compounds structurally related to this compound), in licorice (Glycyrrhiza uralensis) under various conditions like salt stress or drought stress. frontiersin.orgresearchgate.net These studies identify differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs), revealing the molecular mechanisms and pathways involved in the biosynthesis of these compounds. frontiersin.orgresearchgate.netresearchgate.net
Metabolomic profiling, often using techniques like UPLC-MS/MS and GC-MS, can identify and quantify a wide range of metabolites, including flavonoids and terpenoids, in plant extracts. mdpi.com Transcriptomic analysis, typically through RNA-sequencing, provides information on gene expression levels. By integrating these datasets, researchers can correlate changes in gene expression with changes in metabolite levels, helping to pinpoint key genes and enzymes involved in the biosynthesis of specific compounds. frontiersin.orgnih.govpeerj.com
Studies on Glycyrrhiza species have identified numerous flavonoids and terpenoids, highlighting the chemical diversity within this genus. mdpi.comnih.gov Integrated analyses have shown that the expression levels of structural and modified genes, as well as transcription factors, are closely associated with the accumulation of these compounds, including flavonoids and their glycosides. frontiersin.org This suggests that similar integrated omics approaches could be applied to specifically study how this compound is synthesized within the plant and how its production might be influenced by genetic factors or environmental conditions.
Furthermore, integrated omics approaches are valuable in understanding the biological effects of compounds. Although not specific to this compound, studies integrating metabolomics and transcriptomics have been used to investigate the mechanisms underlying various biological processes and the effects of different treatments. nih.govnih.gov Applying this to this compound research could involve treating cells or organisms with this compound and then performing integrated omics analysis to understand its impact on global gene expression and metabolic profiles, thereby revealing its mechanisms of action at a systems level.
The integration of multi-omics data often involves sophisticated bioinformatics tools and statistical methods to handle the large and complex datasets generated. nih.govresearchgate.net These methods aim to identify meaningful correlations and patterns across different omics layers, providing a more holistic view of the biological system under investigation. nih.govresearchgate.net
Advanced Statistical and Data Analysis Techniques
Techniques commonly employed in the analysis of biological data, including those relevant to natural product research, encompass a range of methods such as regression analysis, factor analysis, cluster analysis, and time series analysis. atlan.com For multi-omics data integration, methods like multivariate analysis, correlation analysis, and network analysis are crucial for identifying relationships between genes, transcripts, proteins, and metabolites. nih.govresearchgate.net
In the context of this compound, advanced statistical methods are applied to analyze data from various experimental setups. For example, when evaluating the biological activity of this compound, statistical analyses like ANOVA (Analysis of Variance) or t-tests are used to determine the statistical significance of observed effects compared to control groups. frontiersin.org More complex experimental designs may necessitate advanced modeling techniques.
Data analysis in omics studies related to licorice compounds involves identifying differentially expressed genes or metabolites. This typically involves statistical tests to compare expression or abundance levels between different sample groups (e.g., treated vs. control, different plant varieties). frontiersin.orgresearchgate.net Techniques like principal component analysis (PCA) and similarity analysis are used to visualize and assess the relationships and variations within datasets, helping to identify patterns and outliers. researchgate.net
For integrated omics data, advanced statistical frameworks are used to model the interactions and relationships between different molecular layers. Methods such as correlation networks or more sophisticated machine learning approaches can be employed to build predictive models or identify key regulatory nodes influenced by a compound like this compound. glbrc.orgwjbphs.com The goal is to uncover the intricate biological pathways and networks affected by the compound.
Furthermore, advanced statistical techniques are vital for ensuring the reliability and robustness of research findings. This includes appropriate handling of data variability, normalization procedures for omics data, and the use of correction methods for multiple comparisons. wjbphs.comrhsp.org The interpretation of results from these analyses requires expertise to translate statistical significance into biological relevance.
The application of advanced statistical and data analysis techniques in this compound research, particularly in conjunction with omics data, allows for a more comprehensive and mechanistic understanding of its properties and effects. These methods facilitate the identification of potential biomarkers, the elucidation of molecular targets, and the prediction of biological outcomes.
Future Research Directions and Emerging Paradigms in Glabrol Research
Elucidation of Underexplored Biological Activities and Their Mechanisms
Current research has identified several biological activities of Glabrol (B1244116). However, many potential effects and their underlying mechanisms are not yet fully understood ontosight.ai. Future studies are needed to comprehensively elucidate these underexplored activities. This involves a range of in vitro assays and in vivo models to assess efficacy and safety ontosight.ai. For instance, while this compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), its precise mechanisms of action, such as rapid bactericidal activity and increased bacterial membrane permeability, warrant further detailed investigation researchgate.net. Exploring other potential activities, such as neuroprotective effects, which have been observed for other G. glabra compounds, could also be a fruitful area nih.gov.
Development of this compound Analogs with Enhanced Specificity and Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure affect its biological properties ontosight.ai. This understanding can guide the development of this compound analogs with improved activity, specificity, or pharmacological profiles ontosight.ai. By synthesizing and evaluating modified versions of this compound, researchers aim to create compounds with enhanced therapeutic potential and reduced potential off-target effects. This area of research holds promise for optimizing the drug-like properties of this compound.
Investigation of Synergistic Interactions with Other Bioactive Compounds
Exploring the synergistic interactions of this compound with other bioactive compounds, including conventional antibiotics and other natural products, is a significant area for future research mdpi.com. Studies have shown that combining flavonoids with antibiotics can enhance efficacy, potentially allowing for lower antibiotic doses and reducing the risk of resistance development mdpi.com. For example, this compound has shown synergistic antibacterial activity with colistin (B93849) by promoting membrane disruption in Gram-negative bacteria researchgate.net. Further investigation into such combinations could lead to novel therapeutic strategies, particularly against multidrug-resistant pathogens mdpi.comresearchgate.net. Synergistic effects with other compounds found in Glycyrrhiza glabra, such as glycyrrhizin (B1671929) or glabridin (B1671572), could also be explored nih.govresearchgate.netmdpi.comnih.govijabbr.commedcraveonline.com.
Exploration of Novel Delivery Systems for Preclinical Efficacy
A major challenge for many natural compounds, including flavonoids, is their poor bioavailability due to factors like low solubility, rapid metabolism, and limited absorption mdpi.comnih.gov. Future research is focused on developing novel drug delivery systems to overcome these limitations and enhance the preclinical efficacy of this compound nih.govnih.govceon.rs. Nanotechnology-based carriers such as nanoparticles, liposomes, and nanoemulsions are being explored to improve solubility, stability, and absorption, and to enable controlled release mdpi.comnih.govceon.rs. These advanced delivery systems could significantly improve the therapeutic potential of this compound by ensuring it reaches target tissues effectively.
Advanced Mechanistic Studies using Cutting-Edge Biochemical and Cell Biology Techniques
To fully understand this compound's biological activities, advanced mechanistic studies are required using cutting-edge biochemical and cell biology techniques ontosight.aiox.ac.ukberkeley.eduharvard.eduresearchgate.netnobelprize.org. This includes detailed investigations into its interactions with molecular targets, cellular pathways, and signaling cascades. Techniques such as advanced microscopy, spectroscopy, imaging analysis, and molecular dynamics simulations can provide deeper insights into how this compound exerts its effects at the cellular and molecular levels ox.ac.ukharvard.eduacs.orgsigmaaldrich.com. Understanding these intricate mechanisms is essential for rational drug design and development.
Application of Artificial Intelligence and Machine Learning in this compound Research
Q & A
Q. What are the standard experimental protocols for assessing Glabrol's inhibitory activity against ACAT and DGAT in vitro?
To evaluate this compound's inhibition of ACAT and DGAT:
- ACAT Assay : Use rat liver microsomes as the enzyme source. Measure inhibition via cholesterol ester formation in HepG2 cells, with IC50 values typically calculated using dose-response curves (24.6 µM for ACAT inhibition in microsomes) .
- DGAT Assay : Employ rat liver microsomes or recombinant DGAT enzymes. This compound exhibits noncompetitive inhibition with an IC50 of 8.0 µM, requiring kinetic studies to confirm inhibition type .
- Controls : Include positive controls (e.g., CI-976 for ACAT) and validate results with fluorescence-based or radiolabeled substrate assays .
Q. What methodological approaches are recommended for evaluating this compound's antimicrobial effects against MRSA in laboratory settings?
- Minimum Inhibitory Concentration (MIC) : Determine MIC50 via broth microdilution (reported MIC50 = 2 µg/mL for MRSA) .
- Membrane Permeability Assays : Use DiSC3(5) dye to measure proton motive force disruption and propidium iodide (PI) to assess membrane integrity. This compound increases PI fluorescence by 300% at 30 minutes, indicating membrane damage .
- ATP/ROS Measurement : Quantify extracellular ATP (eATP) and reactive oxygen species (ROS) using luminometric assays. This compound depletes intracellular ATP by 60% and increases ROS 2.5-fold .
Q. How should researchers handle this compound's solubility and storage to ensure experimental reproducibility?
- Solubility : Prepare stock solutions in DMSO (≥99.5% purity) at concentrations ≤10 mM. Vortex and sonicate to ensure complete dissolution .
- Storage : Aliquot and store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent degradation .
- Quality Control : Verify purity via HPLC (≥98%) and confirm structural integrity with NMR/MS before use .
Q. What in vitro models are commonly used to study this compound's GABAergic effects and sleep modulation?
- Receptor Binding Assays : Perform competitive binding studies with [³H]-flumazenil on rat cerebral cortex membranes. This compound binds GABA(A)-BZD receptors with Ki = 1.63 µM .
- Sleep Studies : Use pentobarbital-induced sleep models in mice. Administer this compound (5–50 mg/kg, i.p.) and measure sleep latency/duration. Confirm specificity with flumazenil antagonism .
Q. What cell lines and cytotoxicity assays are appropriate for evaluating this compound's anticancer potential?
- Cell Lines : HepG2 (liver), SW480 (colon), and MCF-7 (breast) cancer cells are standard models. This compound shows IC50 values of 2.83–7.62 µM .
- Assays : Use MTT or resazurin-based viability assays. Include normal cell lines (e.g., HEK293T) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound's enzyme inhibition across different study models?
- Source of Variability : Differences in enzyme sources (e.g., recombinant vs. microsomal ACAT) or assay conditions (pH, cofactors). For example, this compound’s ACAT IC50 ranges from 24.6 µM (rat microsomes) to 0.31 µM (PTP1B inhibition) .
- Standardization : Use identical enzyme batches and validate assays with reference inhibitors. Perform dose-response curves in triplicate .
Q. What advanced techniques are required to investigate this compound's dual inhibition of ACAT and DGAT in metabolic disease models?
- Kinetic Analysis : Conduct Lineweaver-Burk plots to confirm noncompetitive inhibition (DGAT) vs. mixed inhibition (ACAT) .
- In Silico Docking : Model this compound’s binding to ACAT/DGAT active sites using crystallographic data (e.g., PDB IDs for ACAT1/DGAT1) .
- Animal Models : Test in high-fat diet-induced obese mice, measuring plasma triglycerides and cholesterol esters after this compound administration (50 mg/kg, oral) .
Q. How do molecular dynamics (MD) simulations inform our understanding of this compound's structural stability in biological systems?
- RMSD Analysis : MD simulations (50 ns) show this compound’s RMSD increases from 1.5 Å to 4.0 Å, indicating moderate structural flexibility compared to more stable inhibitors (e.g., co-crystallized inhibitors at 2.0 Å RMSD) .
- Binding Energy Calculations : Use MM-GBSA to estimate ΔGbind for this compound-enzyme complexes, correlating with experimental IC50 values .
Q. What experimental strategies can elucidate the combined effects of this compound's enzyme inhibition and antimicrobial activity?
- Transcriptomics : Perform RNA-seq on MRSA treated with this compound to identify pathways affected (e.g., fatty acid biosynthesis, stress response) .
- Metabolic Profiling : Use LC-MS to quantify cholesterol esters and triglycerides in hepatocytes co-treated with this compound and bacterial endotoxins .
Q. How do in vitro pharmacokinetic properties of this compound (e.g., CNS permeability) influence experimental design for neurological studies?
- ADME Profiling : this compound has low CNS permeability (Log PS = -1.635) but high intestinal absorption (90.39%). Use intraperitoneal administration for brain studies and include BBB penetration enhancers if needed .
- Metabolite Identification : Incubate this compound with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation at the 7-hydroxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
